2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bicyclo[1.1.1]pentane-containing boronate ester with a unique steric and electronic profile. The bicyclo[1.1.1]pentane core introduces significant strain, enhancing reactivity in cross-coupling reactions, while the cyclopropyl and phenyl substituents modulate steric bulk and electronic delocalization . The compound’s molecular formula is C₁₉H₂₅BO₂, with a molecular weight of 296.21 g/mol (calculated from analogous structures in ). This compound is likely synthesized via transition-metal-catalyzed borylation or Suzuki-Miyaura coupling, as inferred from methods in and .
Properties
Molecular Formula |
C20H27BO2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(2-cyclopropyl-3-phenyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H27BO2/c1-17(2)18(3,4)23-21(22-17)20-12-19(13-20,16(20)14-10-11-14)15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3 |
InChI Key |
JDYRQWCWONSTDE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C4CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Multi-substituted Bicyclo[1.1.1]pentanes
Propellane-Based Methods
The most common approach to accessing substituted bicyclo[1.1.1]pentanes involves [1.1.1]propellane as a key intermediate, taking advantage of its high strain energy to drive bond-forming reactions. Two primary reaction pathways predominate:
Radical Addition to Propellane
Light-mediated radical reactions with propellane provide an efficient route to substituted BCPs. This approach has been particularly successful for introducing halides and other functional groups at the bridgehead position.
General Reaction Scheme:
[1.1.1]Propellane + R-X → (radical conditions) → R-BCP-X
The scalability of this approach was demonstrated in 2024, allowing kilogram-scale synthesis of bicyclo[1.1.1]pentane halides through flow chemistry techniques. This could serve as an entry point for introducing the phenyl group at position 3 and subsequently adding the cyclopropyl and boronate groups.
Photochemical Addition Approach
Flow photochemistry has proven highly effective for BCP construction on scale:
[1.1.1]Propellane + Carbonyl compound → (flow photochemistry, 365 nm) → BCP derivatives
A notable example is the kilogram-scale synthesis of BCP diketone intermediates through photochemical addition of propellane to diacetyl, which can then be transformed to versatile building blocks. This approach could potentially be modified to introduce the phenyl group at position 3.
Intramolecular Cyclization Strategy
Recent innovations in BCP synthesis have utilized an intramolecular cyclization approach to construct multi-substituted bicyclic molecules, including those with substitution patterns at positions 1, 2, and 3. This method enables greater substitution diversity than conventional propellane-based approaches.
The key steps involve:
- Preparation of appropriately substituted cyclobutanone boronate derivatives
- Conversion to sulfonylhydrazone intermediates
- Base-promoted intramolecular cyclization to form the bicyclic structure
This approach has exhibited promising results for the synthesis of BCPs with diverse substitution patterns:
Cyclobutanone-Bpin → (MesSO2NHNH2, Cs2CO3) → Multi-substituted BCP-Bpin
The critical advantage of this method is its ability to introduce diverse substituents at the C2 position, which aligns with our need for a cyclopropyl group at this position.
Proposed Synthetic Routes for 2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Based on the available methodologies, several potential routes can be proposed for synthesizing the target compound.
Route A: Modified Intramolecular Cyclization
The most promising approach utilizes the intramolecular cyclization strategy with a cyclobutanone bearing phenyl and cyclopropyl substituents:
Step 1: Synthesis of 2-cyclopropyl-3-phenylcyclobutanone
Step 2: Introduction of the boronate side chain
Step 3: Conversion to sulfonylhydrazone
Step 4: Base-promoted intramolecular cyclization
This approach is supported by literature precedent showing successful formation of tri-substituted BCPs with substitution at positions 1, 2, and 3, with demonstrated yields between 65-83% for the key cyclization step.
Route B: Sequential Functionalization of BCP Core
An alternative approach involves step-wise functionalization of a BCP core:
Step 1: Synthesis of [1.1.1]propellane
Step 2: Radical addition of phenylhalide to form 3-phenyl-BCP-halide
Step 3: Introduction of cyclopropyl group at position 2
Step 4: Halogen-lithium exchange and borylation
The challenge with this approach lies in the selective functionalization of position 2, which typically requires specialized directing groups or complex reaction sequences. Literature precedents suggest moderate yields (30-60%) for sequential functionalization of BCP derivatives.
Route C: Bicyclo[1.1.0]butane Expansion Method
A third approach involves:
Step 1: Synthesis of appropriately substituted bicyclo[1.1.0]butane
Step 2: Expansion to BCP using carbene intermediates
Step 3: Late-stage borylation
This approach has historical precedent but presents challenges in terms of regioselectivity and functional group compatibility.
Reaction Optimization and Conditions Analysis
Critical Parameters for Intramolecular Cyclization
For the preferred Route A, optimization studies have identified several critical parameters:
The superiority of mesitylsulfonyl hydrazide over other activation reagents is particularly noteworthy, as it facilitates efficient hydrazone condensation and in situ diazo intermediate generation.
Borylation Optimization
For routes requiring separate borylation steps, the following conditions have proven effective:
Analytical Characterization
Crystallographic Analysis
Similar tri-substituted BCP-pinacol boronates have shown characteristic structural features in X-ray crystallography:
- Reduced C1-C2-C3 angles compared to unsubstituted BCPs (72-76°) due to the Thorpe-Ingold effect
- Tetrahedral geometry at the bridgehead carbon centers
- Planar boronate moiety
Biological Activity
The compound 2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with the CAS number 2609866-60-4 , is a bicyclic boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthetic pathways, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of bicyclo[1.1.1]pentane derivatives which are recognized for their unique three-dimensional structure that can enhance potency and selectivity in drug design. The molecular formula is , and it features a boron atom integrated into a dioxaborolane ring that contributes to its reactivity and biological profile.
Pharmacological Properties
Research indicates that bicyclo[1.1.1]pentane derivatives can act as bioisosteres for various pharmacophores, potentially improving the pharmacokinetic properties of drugs. The specific biological activities attributed to this compound include:
- Antidepressant Activity : Preliminary studies suggest that derivatives of bicyclo[1.1.1]pentanes exhibit affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are crucial targets in the treatment of depression .
- Inhibition of Phosphodiesterases : Some studies have indicated that bicyclo[1.1.1]pentane derivatives can inhibit phosphodiesterase enzymes (PDE4B and PDE10A), which play significant roles in various signaling pathways related to mood regulation and cognitive function .
Case Studies
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Serotonin Receptor Affinity : A study synthesized a series of bicyclo[1.1.1]pentane derivatives and evaluated their binding affinities to serotonin receptors. The results indicated significant receptor binding, suggesting potential antidepressant effects .
- Pharmacokinetic Studies : In vivo studies demonstrated that certain bicyclo[1.1.1]pentane derivatives exhibited favorable absorption and metabolic stability profiles when tested in animal models, indicating their potential as viable drug candidates .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Bicyclic Framework : Utilizing metal-free homolytic aromatic alkylation techniques to construct the bicyclic structure efficiently.
- Boronic Acid Pinacol Ester Formation : The incorporation of boron into the structure is achieved through pinacol esterification reactions which are crucial for enhancing biological activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Boronate Esters
*Calculated based on molecular formulas in evidence.
Mechanistic and Industrial Relevance
- C-H Activation : The target compound’s strained core aligns with studies showing that C-H bond activation for C-B bond formation is thermodynamically favorable, particularly in rigid frameworks .
Q & A
Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?
- Experimental Setup :
- Deuterated Analogs : Synthesize ²H-labeled bicyclo derivatives to compare reaction rates.
- Flow Chemistry : Use microreactors to isolate transient intermediates (e.g., Pd-aryl complexes) .
- Analysis : KIE > 1 suggests rate-limiting transmetalation; KIE ≈ 1 indicates oxidative addition as the bottleneck.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
